REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([CH:14]([CH3:16])[CH3:15])[CH2:10][CH2:9]1)(C)(C)C.FC(F)(F)C(O)=O>CO>[CH:14]([N:11]1[CH2:12][CH2:13][CH:8]([NH2:7])[CH2:9][CH2:10]1)([CH3:16])[CH3:15]
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Name
|
|
Quantity
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2.64 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(NC1CCN(CC1)C(C)C)=O
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Name
|
|
Quantity
|
4.06 mL
|
Type
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reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
CO
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Type
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CUSTOM
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Details
|
while stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The resulting mixture was reacted for 18 hrs
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Duration
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18 h
|
Type
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CUSTOM
|
Details
|
After the completion of reaction
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Type
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CONCENTRATION
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Details
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the reaction product was concentrated under reduced pressure
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Type
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DISTILLATION
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Details
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subjected to azeotropic distillation with CHCl3 3 times
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Type
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EXTRACTION
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Details
|
extracted with CHCl3 3 times
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
|
Details
|
washed with brine
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Type
|
CUSTOM
|
Details
|
dried
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CCC(CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g | |
YIELD: PERCENTYIELD | 79.3% | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |